molecular formula C13H19N3O B3269224 4-amino-N-(1-methylpiperidin-4-yl)benzamide CAS No. 50534-11-7

4-amino-N-(1-methylpiperidin-4-yl)benzamide

Cat. No. B3269224
CAS RN: 50534-11-7
M. Wt: 233.31 g/mol
InChI Key: VAFDKVXEVKJBAY-UHFFFAOYSA-N
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Description

4-amino-N-(1-methylpiperidin-4-yl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 is a small molecule that belongs to the class of benzamides, which are known to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-amino-N-(1-methylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells. This compound has also been shown to interact with the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation, inhibit tumor growth, and protect against ischemic brain injury. This compound has also been shown to improve cognitive function and memory in animal models. The compound has a good safety profile, with no significant adverse effects reported in preclinical studies.

Advantages and Limitations for Lab Experiments

4-amino-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. The compound has a good safety profile, which makes it suitable for in vivo studies. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-amino-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's effects on different cell types and in different disease models. Additionally, the development of selective agonists or antagonists for the dopamine D2 receptor could provide insight into the mechanism of action of this compound and its potential therapeutic applications. Finally, the investigation of the compound's effects on human cells and in clinical trials is needed to determine its potential as a therapeutic agent.

Scientific Research Applications

4-amino-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects in preclinical studies. This compound has also been investigated for its neuroprotective properties, with promising results. The compound has been shown to protect against ischemic brain injury and improve cognitive function in animal models.

properties

IUPAC Name

4-amino-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFDKVXEVKJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262126
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50534-11-7
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50534-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.34 g (0.0165 mole) of N-(1-methyl-piperidin-4-yl)-4-nitro-benzamide, 0.50 g of 10% palladium on carbon catalyst, 200 mL of ethanol and 30 mL of tetrahydrofuran was stirred under an atmosphere of hydrogen for 4 hours. The mixture was then filtered through Celite and concentrated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give 2.21 g of 4-amino-N-(1-methyl-piperidin-4-yl)-benzamide as off-white crystals.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Aminobenozoic acid (137 mg, 1 mmol), 4-amino-N-methylpiperidine (114 mg, 1 mmol) and DIPEA (522 uL, 3 mmol) were dissolved in DMA (5 mL). HATU (570 mg, 1.5 mmol) in DMA (5 mL) was added and the reaction stirred at ambient temperature for 2 h. The volatiles were removed under reduced pressure and NaHCO3 (50 mL, sat. aq.) was added. The resulting precipitate was removed by filtration and the aqueous phase neutralised with HCL (2N). The reaction mixture was then loaded onto an SCX-2 cartridge washing with copious quantities of water. The crude product was the eluted from the SCX-2 cartridge with NH3 (60 mL, 7M in MeOH). Purification by column chromatography (SiO2, eluent: 10% NH3 [7M in MeOH] in DCM) afforded the title compound (167 mg, 72%) as a solid.
[Compound]
Name
acid
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
522 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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